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Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C₈H₁₂ClN₃O and a molecular weight of approximately 217.653 g/mol. This compound features a pyrimidine ring substituted with an aminomethyl group and a carboxylate ester, making it structurally significant in various chemical and biological contexts. It is often used in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry .
These reactions highlight the compound's versatility and its potential utility in synthesizing more complex molecules .
The synthesis of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
These methods allow for the efficient production of the compound while maintaining high yields and purity .
Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride has several potential applications, particularly in medicinal chemistry:
The versatility of this compound makes it a valuable asset in both research and industrial applications .
Interaction studies involving ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride focus on its binding affinity with various biological targets. Key areas of interest include:
These studies are crucial for understanding how this compound operates within biological systems and its potential therapeutic applications .
Several compounds share structural similarities with ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 6-(aminomethyl)nicotinate hydrochloride | 0.89 | Contains a nicotinate moiety; different pharmacological profile |
| Methyl 2,6-dimethylisonicotinate | 0.86 | Dimethyl substitution alters reactivity and properties |
| Ethyl 5-amino-6-methylnicotinate | 0.84 | Methyl group at position 6 influences activity |
| Ethyl 3-amino-4-pyridinecarboxylate | 0.80 | Different position of amino group affects interaction |
| Methyl 4-amino-6-methylnicotinate | 0.79 | Structural variations lead to distinct biological activities |
The unique combination of the aminomethyl group and pyrimidine structure in ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride sets it apart from these similar compounds, potentially offering unique therapeutic benefits .